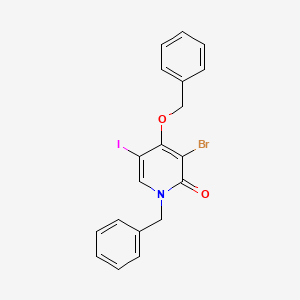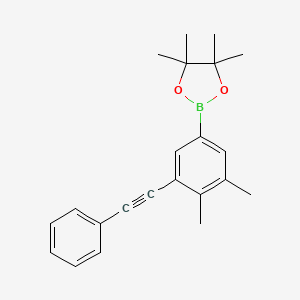
2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborolane ring, which is substituted with a phenylethynyl group and dimethyl groups on the phenyl ring. The presence of the boron atom imparts unique chemical properties, making it valuable for various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of high-throughput screening methods to identify the best catalyst and reaction conditions can also streamline the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The phenylethynyl group can be reduced to a phenyl group using hydrogenation reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Phenyl-substituted derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects in cancer treatment through BNCT.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the dioxaborolane ring but has similar reactivity due to the presence of the boron atom.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Similar structure but without the dimethyl groups on the phenyl ring.
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the phenylethynyl group.
Uniqueness
2-(3,4-Dimethyl-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the phenylethynyl group and the dimethyl-substituted phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications.
Propriétés
Numéro CAS |
942069-77-4 |
|---|---|
Formule moléculaire |
C22H25BO2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
2-[3,4-dimethyl-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H25BO2/c1-16-14-20(23-24-21(3,4)22(5,6)25-23)15-19(17(16)2)13-12-18-10-8-7-9-11-18/h7-11,14-15H,1-6H3 |
Clé InChI |
XSMZJJSCESBCSB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C#CC3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
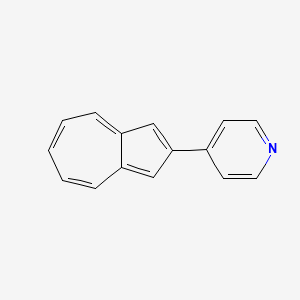
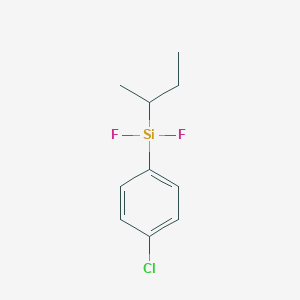
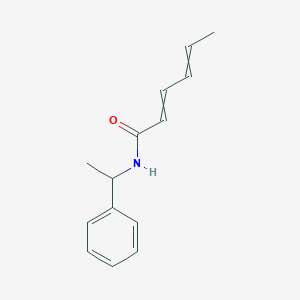
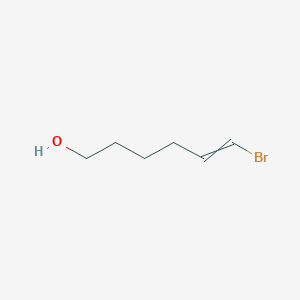
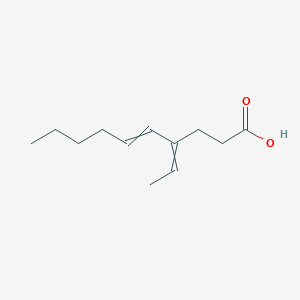
![2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12618767.png)
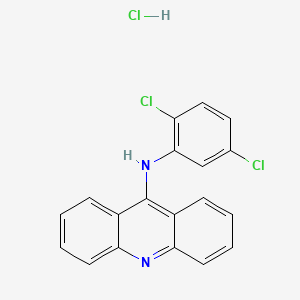
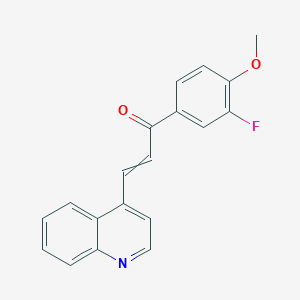
![[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)
